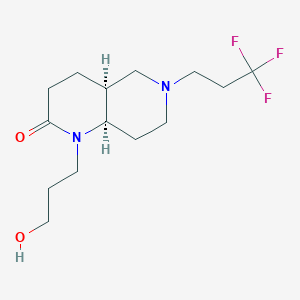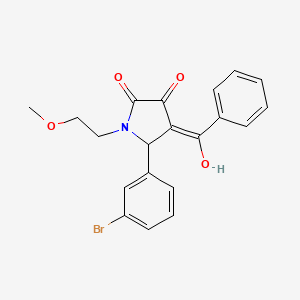![molecular formula C16H20Cl2N2O3 B5317497 N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimicking agent that can induce hypoxia-like responses in cells, making it a valuable tool for studying the effects of hypoxia on cellular processes.
Mecanismo De Acción
DMOG acts as a hypoxia-mimicking agent by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. Prolyl hydroxylases catalyze the hydroxylation of proline residues in HIF, which targets HIF for degradation under normoxic conditions. Inhibition of prolyl hydroxylases by DMOG leads to the stabilization of HIF, which can then translocate to the nucleus and activate the transcription of target genes involved in the hypoxic response.
Biochemical and Physiological Effects
DMOG has been shown to induce a hypoxia-like response in cells, leading to a variety of biochemical and physiological effects. It can increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and angiopoietin-2 (Ang-2). DMOG can also induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, DMOG has been shown to alter cellular metabolism by inhibiting the activity of pyruvate dehydrogenase, leading to a shift towards glycolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DMOG in lab experiments is its ability to induce hypoxia-like responses in cells without the need for specialized equipment or facilities. DMOG is also relatively inexpensive and easy to use, making it a valuable tool for studying the effects of hypoxia on various cellular processes. However, DMOG has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions that could be explored in the study of DMOG. One area of interest is the development of more potent and selective prolyl hydroxylase inhibitors that can induce hypoxia-like responses in cells with greater specificity and efficacy. Another area of interest is the use of DMOG in combination with other compounds to enhance its effects or target specific pathways. Additionally, further research is needed to fully understand the effects of DMOG on cellular processes and to identify potential therapeutic applications.
Métodos De Síntesis
DMOG can be synthesized using a two-step process. The first step involves the reaction of 3,4-dichlorophenyl ethylamine with ethyl 4-chloroacetoacetate in the presence of sodium hydride to form 4-chloro-2-(3,4-dichlorophenyl)morpholine. The second step involves the reaction of 4-chloro-2-(3,4-dichlorophenyl)morpholine with acetyl chloride in the presence of triethylamine to form DMOG.
Aplicaciones Científicas De Investigación
DMOG has been extensively used in scientific research to study the effects of hypoxia on cellular processes. It can induce hypoxia-like responses in cells by inhibiting the activity of prolyl hydroxylases, which are enzymes that require oxygen to function. DMOG can be used to study the effects of hypoxia on various cellular processes, including angiogenesis, apoptosis, metabolism, and gene expression. It has also been used to study the role of hypoxia-inducible factor (HIF), a transcription factor that plays a critical role in the response to hypoxia.
Propiedades
IUPAC Name |
N-[4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3/c1-11(21)19-6-2-3-16(22)20-7-8-23-15(10-20)12-4-5-13(17)14(18)9-12/h4-5,9,15H,2-3,6-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHMZNUGYGGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5317436.png)
![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)

![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317473.png)
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide](/img/structure/B5317503.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(methoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5317510.png)